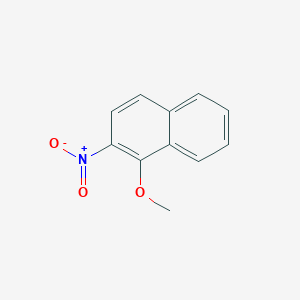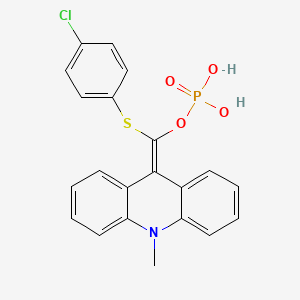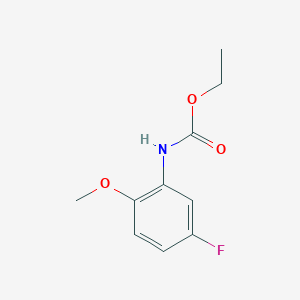
Diethyl 2,8-dibromononanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,8-dibromononanedioate is an organic compound with the molecular formula C13H22Br2O4 It is a diester derivative of nonanedioic acid, where bromine atoms are substituted at the 2nd and 8th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,8-dibromononanedioate typically involves the bromination of diethyl nonanedioate. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
For industrial-scale production, the process involves continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,8-dibromononanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to diethyl nonanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Substitution: Formation of diethyl 2,8-dihydroxynonanedioate or other substituted derivatives.
Reduction: Formation of diethyl nonanedioate.
Elimination: Formation of alkenes such as diethyl 2,8-nonadienoate.
Scientific Research Applications
Diethyl 2,8-dibromononanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 2,8-dibromononanedioate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution and elimination reactions. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,4-dibromopentanedioate: Another diester with bromine substitutions, but at different positions on the carbon chain.
Diethyl 2-bromomalonate: A diester with a single bromine substitution, used in similar synthetic applications.
Uniqueness
Diethyl 2,8-dibromononanedioate is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and the development of specialized materials.
Properties
CAS No. |
868-70-2 |
|---|---|
Molecular Formula |
C13H22Br2O4 |
Molecular Weight |
402.12 g/mol |
IUPAC Name |
diethyl 2,8-dibromononanedioate |
InChI |
InChI=1S/C13H22Br2O4/c1-3-18-12(16)10(14)8-6-5-7-9-11(15)13(17)19-4-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
ZURULWRWZPGQMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCC(C(=O)OCC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


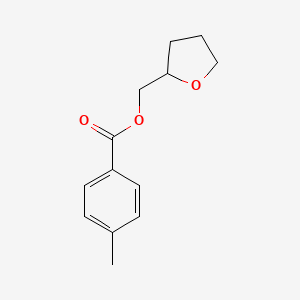
![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
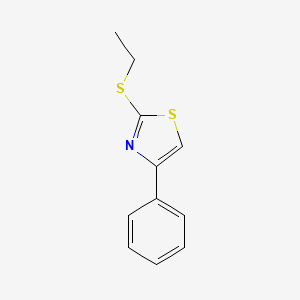
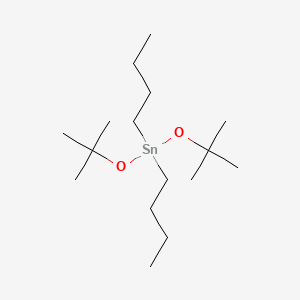
![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
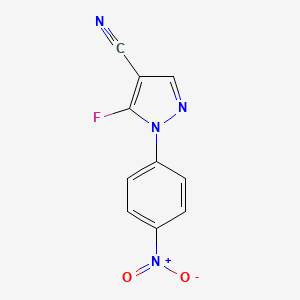


![4-(4-Nitrophenyl)sulfonyl-4-azatricyclo[4.2.1.03,7]nonan-2-ol](/img/structure/B14750562.png)

